molecular formula C3HF3 B1345459 3,3,3-Trifluoropropyne CAS No. 661-54-1

3,3,3-Trifluoropropyne

Cat. No.: B1345459
CAS No.: 661-54-1
M. Wt: 94.03 g/mol
InChI Key: PRDFNJUWGIQQBW-UHFFFAOYSA-N
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Description

3,3,3-Trifluoropropyne, also known as 1,1,1-Trifluoropropyne, is a fluorinated alkyne with the molecular formula C3HF3. It is a colorless gas with a molecular weight of 94.04 g/mol.

Safety and Hazards

According to the safety data sheet, it is advised to keep away from heat, sparks, open flames, and hot surfaces . It is also recommended not to breathe the gas and to get medical advice or attention if you feel unwell . In case of a leaking gas fire, it is advised not to extinguish unless the leak can be stopped safely .

Preparation Methods

Synthetic Routes and Reaction Conditions

3,3,3-Trifluoropropyne can be synthesized through several methods. One common approach involves the dehydrofluorination of 2,3,3,3-tetrafluoropropane under basic conditions. This method is efficient and scalable, making it suitable for industrial production .

Another method involves the use of 2-bromo-3,3,3-trifluoropropene as a precursor. In this approach, this compound is generated in situ and then subjected to further reactions. This method is particularly useful for the synthesis of β-trifluoromethylstyrenes through ruthenium-catalyzed hydroarylation .

Industrial Production Methods

Industrial production of this compound typically involves large-scale dehydrofluorination processes. The use of robust and efficient catalysts, such as ruthenium complexes, enhances the yield and purity of the final product. The scalability of these methods ensures a consistent supply of this compound for various applications .

Comparison with Similar Compounds

3,3,3-Trifluoropropyne can be compared with other fluorinated alkynes, such as:

    3,3,3-Trifluoropropene: A similar compound with a double bond instead of a triple bond.

    1,1,1-Trifluoro-2-propyne: Another fluorinated alkyne with a different substitution pattern.

The uniqueness of this compound lies in its ability to undergo a wide range of reactions, including hydroarylation, C-F bond activation, and hydrogermylation, making it a versatile compound for various applications .

Properties

IUPAC Name

3,3,3-trifluoroprop-1-yne
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InChI

InChI=1S/C3HF3/c1-2-3(4,5)6/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRDFNJUWGIQQBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3HF3
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID30216298
Record name 3,3,3-Trifluoropropyne
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Molecular Weight

94.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Liquefied gas; [Alfa Aesar MSDS]
Record name 3,3,3-Trifluoropropyne
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CAS No.

661-54-1
Record name 3,3,3-Trifluoropropyne
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Record name 3,3,3-Trifluoropropyne
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Record name 3,3,3-Trifluoropropyne
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Record name 3,3,3-trifluoropropyne
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: 3,3,3-trifluoropropyne, also known as trifluoromethylacetylene, has the molecular formula C3HF3 and a molecular weight of 94.02 g/mol. []

ANone: Researchers have utilized various spectroscopic techniques to characterize this compound, including:

  • Nuclear Magnetic Resonance (NMR): Provides information about the relative geometry and coupling constants of the molecule. Studies have been conducted using different nematic liquid crystals as solvents. []
  • Infrared (IR) Spectroscopy: Offers insights into the vibrational modes of the molecule, particularly the C≡C and C-F stretches. [, , ]
  • Raman Spectroscopy: Complementary to IR, providing additional information on vibrational modes. []
  • Microwave Spectroscopy: Allows for the determination of rotational constants and structural parameters, including bond lengths and angles. High-resolution studies have been performed on various isotopomers of the molecule. [, , ]
  • X-ray Photoelectron Spectroscopy (XPS): Provides information about the core-electron binding energies, shedding light on the electronic structure and charge distribution within the molecule. High-resolution studies have been conducted to investigate the effects of the trifluoromethyl group on the electronic structure. [, ]

ANone: The provided research papers focus primarily on the chemical reactivity and spectroscopic properties of this compound. There isn't specific information available on its material compatibility in these studies.

A: While this compound itself is not typically used as a catalyst, its complexes with transition metals, particularly rhodium, have demonstrated catalytic activity in hydroboration reactions. [] These reactions enable the selective synthesis of valuable borylated building blocks.

A: Yes, ab initio calculations have been employed to study the electronic structure of this compound, particularly in the context of understanding its core-electron binding energies and gas-phase acidity. [, ] These calculations have provided insights into the charge distribution within the molecule and the effects of the trifluoromethyl group.

A: The trifluoromethyl group, being highly electronegative, significantly influences the reactivity of this compound. Studies on the hydration kinetics of substituted phenylacetylenes indicate that the trifluoromethyl group in this compound has a deactivating effect, making its hydration approximately 100 times slower compared to unsubstituted phenylacetylene. [] Additionally, the C 1s --> Rydberg transitions in trifluoropropyne shift to lower energy compared to propyne, while the valence transitions show only minor changes. [] This highlights the distinct electronic effects of the trifluoromethyl group on different types of electronic transitions.

A: One efficient method involves a two-step process: (1) converting aldehydes (ArCHO) to 1-aryl-3,3,3-trifluoro-1-chloropropenes (ArCH=CClCF3) and (2) subsequent dehydrochlorination using strong bases like sodium tert-butoxide or sodium amide. [] Another approach involves reacting this compound with hydrogen fluoride at elevated temperatures. []

ANone: this compound readily reacts with various transition metal complexes, forming a diverse range of organometallic compounds:

  • Iron Complexes: Reacts with pentacarbonyliron to form a stable tricarbonylbis(trifluoromethyl)cyclopentadieneiron complex. []
  • Cobalt Complexes: Forms bridging alkyne complexes with octacarbonyldicobalt, including Co2(CO)6(CF3CCH) and Co2(CO)4(CF3CCH)3. []
  • Rhodium Complexes: Yields complexes such as [Rh(C≡CCF3)(PEt3)3] and fac-[RhH(C≡CCF3)2(PEt3)3] when reacted with rhodium(I) complexes. []
  • Platinum Complexes: Reacts with (Ph3P)4Pt to form (Ph3P)2Pt(CF3C2H), showcasing its ability to form complexes with platinum. []
  • Nickel Complexes: Forms [π-C5H5Ni]2(CF3C2H) upon reaction with cobaltocene, demonstrating its interaction with nickel. []

ANone: Yes, this compound serves as a valuable building block for synthesizing various trifluoromethylated compounds:

  • Diels-Alder Reactions: Acts as a dienophile in Diels-Alder reactions, enabling the incorporation of the trifluoromethyl group into cyclic structures. [, ]
  • Copper-Catalyzed Cycloadditions: Participates in copper-catalyzed [3 + 2]-cycloaddition reactions with azomethine imines, providing a route to trifluoromethylated pyrazolo[1,2-a]pyrazol-1(5H)-one derivatives. []

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